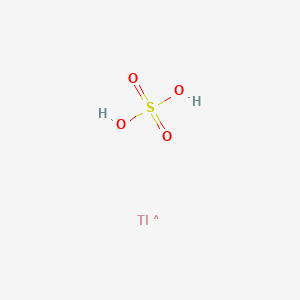

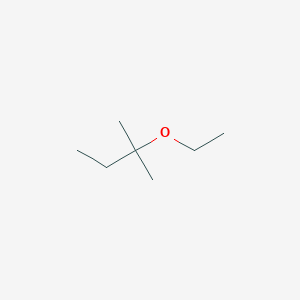

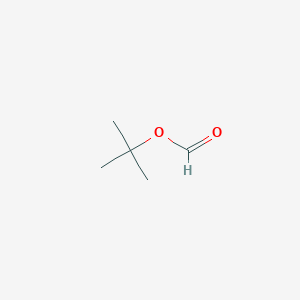

![molecular formula C7H5FN2O B166840 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-22-7](/img/structure/B166840.png)

6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Vue d'ensemble

Description

“6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to have potent activities against FGFR1, 2, and 3 , which are fibroblast growth factor receptors that play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Applications De Recherche Scientifique

Thérapie anticancéreuse

Le composé s'est avéré avoir des activités puissantes contre les FGFR1, 2 et 3 . L'activation anormale de la voie de signalisation FGFR joue un rôle essentiel dans divers types de tumeurs, faisant des FGFR une cible attrayante pour la thérapie anticancéreuse . Le composé a montré un potentiel dans l'inhibition de la prolifération des cellules cancéreuses du sein et l'induction de l'apoptose .

Inhibition de la migration et de l'invasion cellulaires

En plus de son potentiel en thérapie anticancéreuse, le composé s'est également avéré inhiber de manière significative la migration et l'invasion des cellules cancéreuses . Cela pourrait être particulièrement utile pour empêcher la propagation du cancer vers d'autres parties du corps.

Développement d'inhibiteurs de FGFR

Le composé a été utilisé dans le développement d'une classe de dérivés de 1H-pyrrolo[2,3-b]pyridine ciblant le FGFR . Ces dérivés ont montré des perspectives de développement et pourraient être bénéfiques pour une optimisation ultérieure .

Tests pharmaceutiques

Le composé est disponible pour les tests pharmaceutiques . Des étalons de référence de haute qualité sont importants pour obtenir des résultats précis dans les tests pharmaceutiques .

Traceur TEP pour la détection des enchevêtrements neurofibrillaires (NFT)

Bien que non directement lié au composé, un dérivé de 1H-pyrrolo[2,3-c]pyridin-1-yl a été découvert comme un nouveau traceur TEP pour la détection des NFT . Cela suggère que le composé pourrait potentiellement être modifié pour des applications similaires.

Développement de traceurs de tomographie par émission de positons (TEP)

Encore une fois, bien que non directement lié au composé, un nouveau composé ayant une structure similaire a été synthétisé et marqué au fluor-18 pour développer un traceur TEP pour la visualisation in vivo de la LRRK2 dans le cerveau

Mécanisme D'action

Target of Action

The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 2H-Pyrrolo[3,2-b]pyridin-2-one, 6-fluoro-1,3-dihydro-, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects the FGF–FGFR axis, which is involved in various signal transduction pathways . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, the inhibition of this pathway can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.

Analyse Biochimique

Biochemical Properties

6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The compound’s interaction with these receptors plays a crucial role in various biochemical reactions .

Cellular Effects

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its potent inhibitory activity against FGFR1, 2, and 3 . This leads to the inhibition of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Propriétés

IUPAC Name |

6-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVQXCSKTPIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224873 | |

| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136888-22-7 | |

| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136888-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

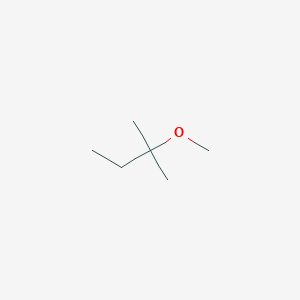

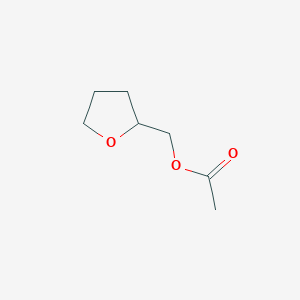

![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

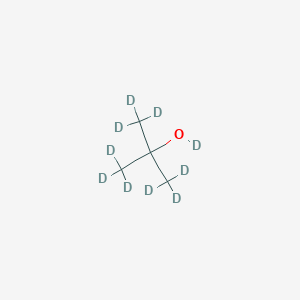

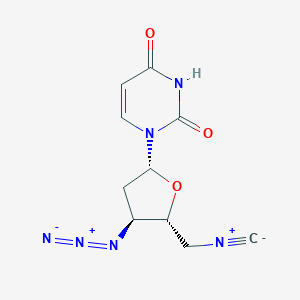

![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)

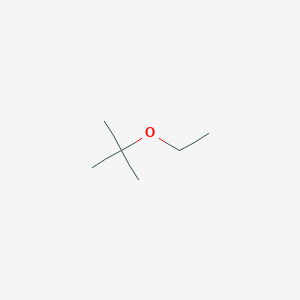

![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)